molecular formula C21H27N3O3S2 B2448788 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 941938-07-4

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2448788
CAS No.: 941938-07-4
M. Wt: 433.59
InChI Key: MXPAKCFFAJITRP-UHFFFAOYSA-N
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Description

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a methoxyphenyl group, and a cycloheptyl moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the cycloheptyl moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and cycloheptylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols

Scientific Research Applications

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research explores its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
  • N-cycloheptyl-2-(2-thienyl)acetamide
  • N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide

Uniqueness

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of a thiazole ring, methoxyphenyl group, and cycloheptyl moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

N-cycloheptyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-27-18-10-8-16(9-11-18)23-20(26)14-29-21-24-17(13-28-21)12-19(25)22-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPAKCFFAJITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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